2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1,4-Dioxaspiro[45]decan-8-yl}-5-methylaniline is a chemical compound characterized by a spirocyclic structure containing both an aniline and a dioxaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxaspiro[4
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol
- {1,4-dioxaspiro[4.5]decan-2-yl}methanol
- 1,4-Dioxaspiro[4.5]decan-8-ol
Uniqueness
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline is unique due to the presence of both the dioxaspirodecane ring and the aniline group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-5-methylaniline |
InChI |
InChI=1S/C15H21NO2/c1-11-2-3-13(14(16)10-11)12-4-6-15(7-5-12)17-8-9-18-15/h2-3,10,12H,4-9,16H2,1H3 |
InChI Key |
SRZPYQUYKPXHJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCC3(CC2)OCCO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.